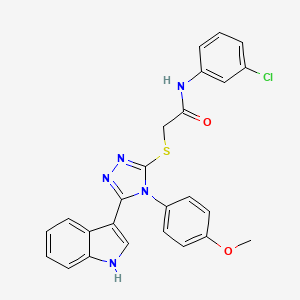![molecular formula C22H23NO2 B11237866 N-(3,5-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B11237866.png)
N-(3,5-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-ジメチルフェニル)-3-[5-(4-メチルフェニル)フラン-2-イル]プロパンアミドは、アミド類に属する有機化合物です。フラン環とメチル置換基を持つ2つの芳香環の存在が特徴です。
2. 製法
合成経路および反応条件: N-(3,5-ジメチルフェニル)-3-[5-(4-メチルフェニル)フラン-2-イル]プロパンアミドの合成は、通常、以下の手順を含みます。
フラン環の形成: 適切な前駆体の環化反応を酸性または塩基性条件下で行うことで実現できます。
芳香環の結合: メチル置換基を持つ芳香環は、フリーデル・クラフツアルキル化またはアシル化反応によって導入できます。
アミド結合の形成: 最後のステップは、アミド結合の形成です。これは、アミンとカルボン酸誘導体(酸塩化物やエステルなど)を適切な条件下で反応させることで実現できます。
工業生産方法: この化合物の工業生産では、上記合成経路を最適化し、高収率と高純度を達成することが必要となります。これには、触媒の使用、反応温度の制御、再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。
反応の種類:
酸化: この化合物は、特にフラン環または芳香環のメチル基で酸化反応を起こす可能性があります。
還元: 還元反応は、アミドのカルボニル基を標的にし、アミンに変換することが可能です。
置換: 芳香環またはフラン環で求電子置換反応または求核置換反応が起こる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: ハロゲン、ハロアルカン、または求核剤(例:アミン、アルコール)などの試薬を適切な条件下で使用できます。
主な生成物:
酸化: 生成物には、カルボン酸、ケトン、またはアルデヒドが含まれる場合があります。
還元: 主な生成物は、アミン誘導体です。
置換: 使用した試薬に応じて、元の化合物の置換誘導体になります。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: この化合物は、生物活性を持つ可能性があり、創薬または生化学研究の候補となります。
医学: 潜在的な治療用途には、抗炎症作用、鎮痛作用、または抗菌作用が含まれます。
工業: ポリマーやコーティングなどの特定の特性を持つ新素材の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the aromatic rings: The aromatic rings with methyl substituents can be introduced through Friedel-Crafts alkylation or acylation reactions.
Amide bond formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the methyl groups on the aromatic rings.
Reduction: Reduction reactions can target the carbonyl group of the amide, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products:
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: The major product could be an amine derivative.
Substitution: Substituted derivatives of the original compound, depending on the reagents used.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Potential therapeutic applications could include anti-inflammatory, analgesic, or antimicrobial properties.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
N-(3,5-ジメチルフェニル)-3-[5-(4-メチルフェニル)フラン-2-イル]プロパンアミドの作用機序は、特定の用途によって異なります。生物学的文脈では、酵素、受容体、イオンチャネルなどの分子標的に作用し、その活性を調節することがあります。関与する経路には、シグナル伝達、代謝プロセス、または遺伝子発現の調節が含まれる可能性があります。
類似化合物:
- N-(3,5-ジメチルフェニル)-3-[5-(4-メチルフェニル)フラン-2-イル]アセトアミド
- N-(3,5-ジメチルフェニル)-3-[5-(4-メチルフェニル)フラン-2-イル]ブタンアミド
- N-(3,5-ジメチルフェニル)-3-[5-(4-メチルフェニル)フラン-2-イル]ペンタンアミド
比較:
- 構造の違い: 主な違いは、アミド基の炭素鎖の長さです。
- 化学的性質: これらの違いは、化合物の溶解性、反応性、安定性に影響を与える可能性があります。
- 生物活性: 炭素鎖の長さの変化は、化合物の生物学的標的との相互作用に影響を与え、その有効性と安全性プロファイルを変え得ます。
N-(3,5-ジメチルフェニル)-3-[5-(4-メチルフェニル)フラン-2-イル]プロパンアミドは、その構造的特徴の特定の組み合わせにより、アナログと比較して独自の特性と用途を持つ可能性があります。
類似化合物との比較
- N-(3,5-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]acetamide
- N-(3,5-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]butanamide
- N-(3,5-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]pentanamide
Comparison:
- Structural Differences: The main differences lie in the length of the carbon chain in the amide group.
- Chemical Properties: These differences can affect the compound’s solubility, reactivity, and stability.
- Biological Activity: Variations in the carbon chain length can influence the compound’s interaction with biological targets, potentially altering its efficacy and safety profile.
N-(3,5-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide stands out due to its specific combination of structural features, which may confer unique properties and applications compared to its analogs.
特性
分子式 |
C22H23NO2 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
N-(3,5-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C22H23NO2/c1-15-4-6-18(7-5-15)21-10-8-20(25-21)9-11-22(24)23-19-13-16(2)12-17(3)14-19/h4-8,10,12-14H,9,11H2,1-3H3,(H,23,24) |
InChIキー |
FKGIWSDPQGDEJE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC(=CC(=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11237793.png)
![N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11237794.png)
![N-(3-fluorophenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11237802.png)
![N-(3,4-Dimethylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}propanamide](/img/structure/B11237810.png)
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11237814.png)
![N-(4-chlorophenyl)-4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazine-1-carboxamide](/img/structure/B11237815.png)
![2-[4-(2-Fluorobenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine](/img/structure/B11237826.png)

![N-(2,5-dimethoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11237837.png)
![4-[(4-methoxyphenyl)sulfonyl]-7-methyl-N-(4-methylbenzyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11237843.png)
![5-(Pyridin-3-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11237853.png)
![N-(2-chlorophenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11237860.png)
![2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B11237863.png)
